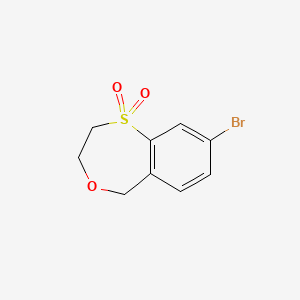
8-Bromo-3,5-dihydro-2H-4,1benzoxathiepine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of benzoxathiepines, which are characterized by a benzene ring fused with an oxathiepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide typically involves the bromination of 3,5-dihydro-2H-4,1-benzoxathiepine followed by oxidation to introduce the 1,1-dioxide group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination. The oxidation step may involve the use of oxidizing agents such as hydrogen peroxide or peracids to achieve the desired 1,1-dioxide functionality .
Industrial Production Methods
In an industrial setting, the production of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide may involve large-scale bromination and oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoxathiepines with different functional groups .
Scientific Research Applications
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and the 1,1-dioxide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 8-Bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine
- 8-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Uniqueness
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide is unique due to its specific combination of a bromine atom and a 1,1-dioxide functional group.
Properties
IUPAC Name |
8-bromo-3,5-dihydro-2H-4,1λ6-benzoxathiepine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c10-8-2-1-7-6-13-3-4-14(11,12)9(7)5-8/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKMUIRCPOUZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(CO1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














